molecular formula C9H7NO4S B2801351 2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2241140-01-0

2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2801351
CAS RN: 2241140-01-0
M. Wt: 225.22
InChI Key: VCUIXNOGJCKNMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which are similar to the compound , often involves reactions such as the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives often include processes such as oxidative coupling of diols and a broad range of primary amines . This reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, has been explored through complex reactions involving starting materials like 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid. These processes involve cyclization and reduction steps to obtain the desired heterocyclic compounds, demonstrating the potential of using similar thieno[3,2-b]pyrrole derivatives as precursors in organic synthesis (Bencková & Krutošíková, 1997).

  • Studies on thieno[2,3-b]pyrrole derivatives, including synthesis and characterization of carboxylic and dicarboxylic acids, highlight the versatility of these compounds in generating a range of heterocyclic structures. These compounds are valuable for further chemical transformations and might share similar synthetic pathways or applications with 2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives (Grozav et al., 2019).

  • Another study focused on the synthesis of new 4H-thieno[3,2-b]pyrrole-5-carboxamides, showcasing the methods to obtain N-substituted derivatives. Such research underscores the compound's potential as a building block for designing compounds with varied functional groups, thereby expanding its applications in medicinal chemistry and materials science (Torosyan et al., 2018).

Applications in Heterocyclic Compound Synthesis

  • The chemical reactivity and structural motifs of thieno[3,2-b]pyrrole derivatives make them suitable precursors for synthesizing polyheterocyclic compounds. This is evident from studies where such derivatives are used to develop complex molecules with potential biological activity, indicating the broader implications of these compounds in drug discovery and development (Ilyin et al., 2007).

  • Research on electrophilic substitution in heterocyclic systems, including thieno[3,2-b]pyrrole derivatives, provides insights into the kinetics and mechanisms of bromination reactions. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, thereby aiding in the design of targeted synthetic strategies for developing new materials or pharmaceuticals (Linda & Marino, 1968).

Safety and Hazards

The safety and hazards associated with “2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” are not explicitly stated in the available literature .

properties

IUPAC Name

2-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIXNOGJCKNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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